molecular formula C7H12F3NO B6211488 rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis CAS No. 2763584-51-4

rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis

Cat. No.: B6211488
CAS No.: 2763584-51-4
M. Wt: 183.2
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Description

rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis is a chiral compound with a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]amine
  • rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]ethanol

Uniqueness

rac-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]methanol, cis is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

2763584-51-4

Molecular Formula

C7H12F3NO

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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